molecular formula C25H18N4O2 B2805191 (E)-N'-((2-hydroxynaphthalen-1-yl)methylene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide CAS No. 1285499-30-0

(E)-N'-((2-hydroxynaphthalen-1-yl)methylene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2805191
CAS No.: 1285499-30-0
M. Wt: 406.445
InChI Key: SZJKUKKIPAPMEZ-CVKSISIWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N'-((2-hydroxynaphthalen-1-yl)methylene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C25H18N4O2 and its molecular weight is 406.445. The purity is usually 95%.
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Scientific Research Applications

Ni(II) Complexes with Schiff Base Ligands

A study described the synthesis and characterization of Ni(II) complexes involving derivatives similar to the compound . These complexes demonstrated significant cytotoxicities against several cancer cell lines, suggesting potential applications in anticancer therapies (Yu et al., 2017).

Cyanide Selective Sensors

Research on a naphthol derivative closely related to the compound of interest showed its application as a selective sensor for cyanide ions, displaying a significant change in fluorescence upon cyanide binding. This work highlights the compound's potential in environmental monitoring and safety applications (Singh et al., 2017).

Antagonists for Androgen Receptor

A conformational analysis of a series of 3-hydroxy-N'-((naphthalen-2-yl)methylene)naphthalene-2-carbohydrazides, similar to the compound , revealed their potential as androgen receptor-coactivator disruptors. This could be particularly relevant for prostate cancer therapy, emphasizing the compound's role in drug discovery and therapeutic application (Blanco et al., 2012).

Synthesis and Biological Evaluation

Another study focused on the green and efficient synthesis of pyrazol-5-ol derivatives, showcasing the compound's versatility in chemical synthesis. These derivatives exhibit potential as inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase, suggesting applications in antimalarial drug development (You et al., 2013).

Spectral Properties and Intramolecular Proton Transfer

Investigations into the spectral properties of compounds similar to the target molecule have revealed characteristics of excited state intramolecular proton transfer (ESIPT). This fundamental research contributes to the understanding of the photophysical behavior of such compounds, which could be valuable in designing fluorescent probes and materials science applications (Hua, 2010).

Properties

IUPAC Name

N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-3-naphthalen-1-yl-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N4O2/c30-24-13-12-17-7-2-4-10-19(17)21(24)15-26-29-25(31)23-14-22(27-28-23)20-11-5-8-16-6-1-3-9-18(16)20/h1-15,30H,(H,27,28)(H,29,31)/b26-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZJKUKKIPAPMEZ-CVKSISIWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NNC(=C3)C(=O)NN=CC4=C(C=CC5=CC=CC=C54)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NNC(=C3)C(=O)N/N=C/C4=C(C=CC5=CC=CC=C54)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.